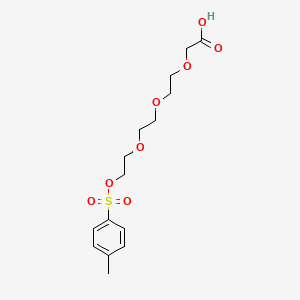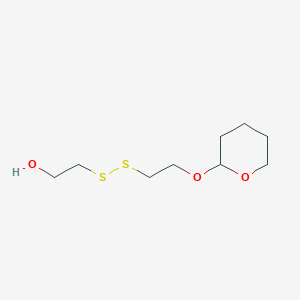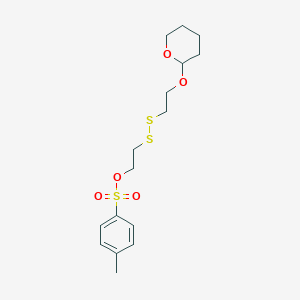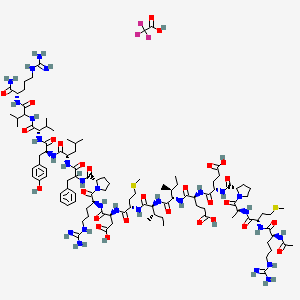
Tos-PEG4-CH2CO2H
Descripción general
Descripción
Tos-PEG4-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .
Aplicaciones Científicas De Investigación
Tos-PEG4-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants
Mecanismo De Acción
Target of Action
Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The tosyl group of this compound readily reacts with nucleophiles, such as the primary amine groups of proteins . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Análisis Bioquímico
Biochemical Properties
The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its tosyl group, which is a very good leaving group for nucleophilic substitution reactions . This property allows this compound to bind to biomolecules and potentially influence enzyme activity and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tos-PEG4-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative under basic conditions. The terminal carboxylic acid is introduced through esterification or amidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG4-CH2CO2H undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it.
Amidation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Amidation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction between the carboxylic acid and primary amines
Major Products Formed
Nucleophilic Substitution: The major products are polyethylene glycol derivatives with the nucleophile replacing the tosyl group.
Amidation: The major products are amide-linked polyethylene glycol derivatives
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG2-CH2CO2H: A shorter polyethylene glycol derivative with similar functional groups.
Tos-PEG6-CH2CO2H: A longer polyethylene glycol derivative with similar functional groups.
Tos-PEG4-NH2: A polyethylene glycol derivative with a tosyl group and a terminal amine group
Uniqueness
Tos-PEG4-CH2CO2H is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. The combination of a tosyl group and a terminal carboxylic acid allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJNGOUZPSTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)




![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)






